3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide is a complex organic compound that features a benzenesulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative.
Amidation Reaction: Finally, the benzenesulfonyl derivative is coupled with 3-aminopropanoic acid or its ester under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or benzenesulfonyl groups.
Reduction: Reduced forms of the sulfonyl group or the benzothiazole ring.
Substitution: Substituted benzothiazole or benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(benzothiazol-6-yl)propanamide: Lacks the methyl group on the benzothiazole ring.
3-(benzenesulfonyl)-N-(2-methylbenzothiazol-6-yl)butanamide: Has an additional carbon in the alkyl chain.
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzoxazol-6-yl)propanamide: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
The presence of both the benzenesulfonyl group and the benzothiazole moiety in 3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide imparts unique chemical and biological properties. The methyl group on the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-13(11-16(15)23-12)19-17(20)9-10-24(21,22)14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJYPBFAQHHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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